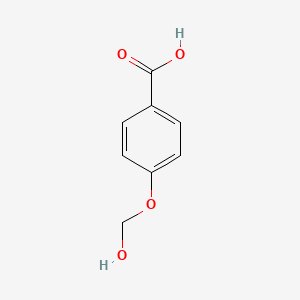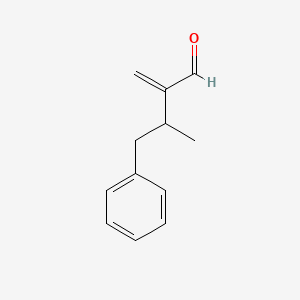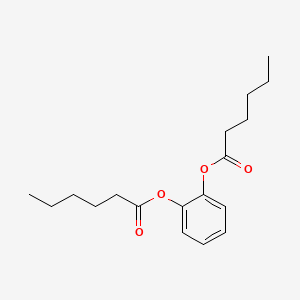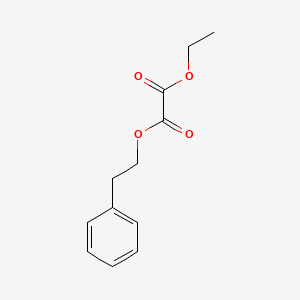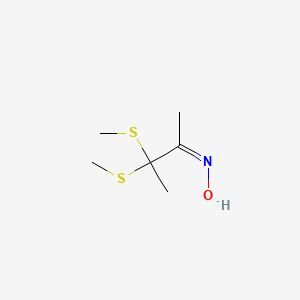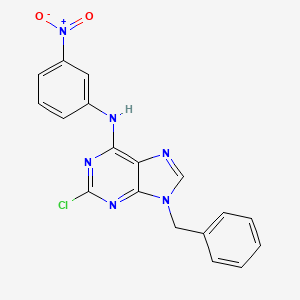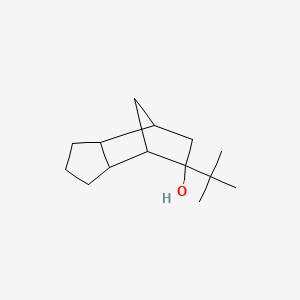
Cerium tetrabenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium tetrabenzoate is a coordination compound formed by the combination of cerium ions and benzoate ligands. Cerium, a rare earth element, is known for its unique redox properties, which make its compounds valuable in various applications. The benzoate ligands in this compound provide stability and facilitate its use in different chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cerium tetrabenzoate can be synthesized through the reaction of cerium salts, such as cerium nitrate or cerium chloride, with benzoic acid in an aqueous or organic solvent. The reaction typically involves the following steps:
- Dissolution of cerium salt in water or an organic solvent.
- Addition of benzoic acid to the solution.
- Stirring the mixture at a controlled temperature (usually around 60-80°C) for several hours.
- Precipitation of this compound by adjusting the pH or by evaporating the solvent.
- Filtration and drying of the precipitate to obtain the final product.
Industrial Production Methods: In industrial settings, the production of this compound may involve larger-scale reactors and more controlled conditions to ensure high purity and yield. The use of automated systems for mixing, heating, and filtration can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions: Cerium tetrabenzoate undergoes various chemical reactions, including:
Oxidation: Cerium in this compound can exist in multiple oxidation states, allowing it to participate in redox reactions. For example, it can be oxidized to cerium(IV) compounds under specific conditions.
Reduction: this compound can be reduced to cerium(III) compounds using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The benzoate ligands in this compound can be substituted by other ligands, such as phosphates or sulfates, through ligand exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions may involve reagents like sodium phosphate or ammonium sulfate.
Major Products Formed:
Oxidation: Cerium(IV) oxide or cerium(IV) sulfate.
Reduction: Cerium(III) chloride or cerium(III) nitrate.
Substitution: Cerium phosphate or cerium sulfate.
Scientific Research Applications
Cerium tetrabenzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent for oxidative stress-related diseases.
Industry: Utilized in the production of advanced materials, such as ceramics and coatings, due to its unique redox properties.
Mechanism of Action
The mechanism of action of cerium tetrabenzoate is primarily based on its redox properties. Cerium can switch between different oxidation states, allowing it to participate in electron transfer reactions. This redox activity enables this compound to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. The benzoate ligands provide stability and facilitate the interaction of cerium with target molecules.
Comparison with Similar Compounds
Cerium Nitrate: Another cerium compound with similar redox properties but different ligands.
Cerium Oxide: Known for its catalytic and antioxidant properties, widely used in various applications.
Cerium Chloride: Used in organic synthesis and as a precursor for other cerium compounds.
Uniqueness of Cerium Tetrabenzoate: this compound is unique due to the presence of benzoate ligands, which provide specific stability and reactivity characteristics. The combination of cerium’s redox properties with the stability of benzoate ligands makes this compound a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
94232-59-4 |
|---|---|
Molecular Formula |
C28H20CeO8 |
Molecular Weight |
624.6 g/mol |
IUPAC Name |
cerium(4+);tetrabenzoate |
InChI |
InChI=1S/4C7H6O2.Ce/c4*8-7(9)6-4-2-1-3-5-6;/h4*1-5H,(H,8,9);/q;;;;+4/p-4 |
InChI Key |
PVPBFPZKTZTMQW-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Ce+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





